molecular formula C25H18O B1351415 3,3-Diphenyl-3H-benzo[f]chromene CAS No. 4222-20-2

3,3-Diphenyl-3H-benzo[f]chromene

Cat. No. B1351415
CAS RN: 4222-20-2
M. Wt: 334.4 g/mol
InChI Key: UBNNJVRNPJVYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-3H-benzo[f]chromene is a research chemical compound used in the preparation and photochromism of naphthopyrans, pyranoquinolines, pyranoquinazolines, and pyranoquinoxalines .


Synthesis Analysis

The synthesis of 3,3-diphenyl-3H-benzo[f]chromenes involves the use of an aza-15-crown-5-ether unit or a dimethylamino group. A spectrokinetic study of light-controlled complexation of these compounds with Ca2+ in acetonitrile has been reported .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Diphenyl-3H-benzo[f]chromene are related to its photochromic behavior. The affinity of the azacrown chromene to Ca2+ decreases substantially upon a photoinduced ring-opening reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Diphenyl-3H-benzo[f]chromene include a molecular weight of 334.4 g/mol, a computed XLogP3-AA of 6.7, no hydrogen bond donors, one hydrogen bond acceptor, two freely rotating bonds, and a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Photochromism and Spectrokinetic Properties

  • Photochromism in Crystals : 3,3-Diphenyl-3H-benzo[f]chromene demonstrates photochromism in crystalline states. This property is shared among certain chromene compounds and is significant in the study of photoresponsive materials (Hobley et al., 2000).
  • Light-Controlled Complexation : It is involved in light-controlled complexation, particularly its compounds containing an aza-15-crown-5-ether unit or a dimethylamino group, showing varied cation-binding capacities under UV irradiation (Fedorova et al., 2003).
  • Excited State Dynamics : The photodynamics of chromenes, including 3,3-Diphenyl-3H-benzo[f]chromene, have been studied using nano- and femtosecond time-resolved techniques, providing insights into molecular dynamics after photoexcitation (Gentili et al., 2004).

Synthesis and Chemical Reactions

  • Synthetic Methods : Innovative synthesis methods for derivatives of 3,3-Diphenyl-3H-benzo[f]chromene have been developed, such as ultrasound-assisted one-pot synthesis, highlighting its chemical versatility (Sandaroos & Damavandi, 2013).
  • Complexation with Metal Cations : Studies show its ability to form complexes with various metal cations, affecting the spectroscopic and kinetic behavior of its photomerocyanine isomers. This property is crucial for applications in materials science and coordination chemistry (Chebun’kova et al., 2005).

Applications in Materials Science

  • Optical Properties : The optical properties of diphenyl-chromene derivatives, including 3,3-Diphenyl-3H-benzo[f]chromene, have been extensively studied, contributing to the development of photochromic materials and their potential use in various technologies (Arnall-Culliford et al., 2003).
  • Molecular Structure and Photodynamics : The investigation into its molecular structure and photodynamics in different matrices, such as ormosil matrix coatings, reveals its potential for advanced material applications (Fang et al., 2015).

Scientific Research Applications of 3,3-Diphenyl-3H-benzo[f]chromene

Photochromism and Spectrokinetic Properties

  • Photochromism in Crystals : 3,3-Diphenyl-3H-benzo[f]chromene demonstrates photochromism in crystalline states. This property is shared among certain chromene compounds and is significant in the study of photoresponsive materials (Hobley et al., 2000).
  • Light-Controlled Complexation : It is involved in light-controlled complexation, particularly its compounds containing an aza-15-crown-5-ether unit or a dimethylamino group, showing varied cation-binding capacities under UV irradiation (Fedorova et al., 2003).
  • Excited State Dynamics : The photodynamics of chromenes, including 3,3-Diphenyl-3H-benzo[f]chromene, have been studied using nano- and femtosecond time-resolved techniques, providing insights into molecular dynamics after photoexcitation (Gentili et al., 2004).

Synthesis and Chemical Reactions

  • Synthetic Methods : Innovative synthesis methods for derivatives of 3,3-Diphenyl-3H-benzo[f]chromene have been developed, such as ultrasound-assisted one-pot synthesis, highlighting its chemical versatility (Sandaroos & Damavandi, 2013).
  • Complexation with Metal Cations : Studies show its ability to form complexes with various metal cations, affecting the spectroscopic and kinetic behavior of its photomerocyanine isomers. This property is crucial for applications in materials science and coordination chemistry (Chebun’kova et al., 2005).

Applications in Materials Science

  • Optical Properties : The optical properties of diphenyl-chromene derivatives, including 3,3-Diphenyl-3H-benzo[f]chromene, have been extensively studied, contributing to the development of photochromic materials and their potential use in various technologies (Arnall-Culliford et al., 2003).
  • Molecular Structure and Photodynamics : The investigation into its molecular structure and photodynamics in different matrices, such as ormosil matrix coatings, reveals its potential for advanced material applications (Fang et al., 2015).

properties

IUPAC Name

3,3-diphenylbenzo[f]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c1-3-10-20(11-4-1)25(21-12-5-2-6-13-21)18-17-23-22-14-8-7-9-19(22)15-16-24(23)26-25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNJVRNPJVYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063365
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-3H-benzo[f]chromene

CAS RN

4222-20-2
Record name 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4222-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Naphtho(2,1-b)pyran, 3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 2
Reactant of Route 2
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 3
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 4
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 5
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 6
3,3-Diphenyl-3H-benzo[f]chromene

Citations

For This Compound
28
Citations
P Hannesschlager, P Brun, G Pèpe - Acta Crystallographica Section …, 1999 - scripts.iucr.org
The title compound,[Cr (C25H180)(CO) 3], belongs to a new family of chromenes complexed with tricarbonyl-chromium and exhibiting photochromic properties. The molecular geometry …
Number of citations: 4 scripts.iucr.org
Y Fang, Q Meng, Z Wang, G Wang, H Jiang… - Journal of Sol-Gel …, 2015 - Springer
Naphthopyran dyes are one important family of photochromic compounds, and the understanding of the effects of internal and external factors on their functions is crucial to their …
Number of citations: 15 link.springer.com
AR Katritzky, R Sakhuja, L Khelashvili… - The Journal of Organic …, 2009 - ACS Publications
2H-Chromene-based conjugates of N-acyl-1,ω-amino acids (5, 9a−f, 14a−f) of natural amino acids (10a,b) and of dipeptide (10c) are prepared (60−97%) by N-acylbenzotriazole …
Number of citations: 29 pubs.acs.org
AV Chebun'kova, SP Gromov, TM Valova… - … Crystals and Liquid …, 2005 - Taylor & Francis
The study of the complexation of 3,3-diphenyl-3H-benzo[f]chromenes containing an aza-15-crown-5-ether or morpholine units with Mg 2+ , Ba 2+ and Pb 2+ in acetonitrile are reported. …
Number of citations: 9 www.tandfonline.com
OA Fedorova, F Maurel… - Journal of Physical …, 2007 - Wiley Online Library
The study of the complex formation of 3,3‐diphenyl‐3H‐benzo[f]chromenes containing aza‐18‐crown‐6‐ether, diaza‐18‐crown‐6‐ether or morpholine units with alkali, alkaline earth, …
Number of citations: 32 onlinelibrary.wiley.com
OA Fedorova, YP Strokach, AV Chebun'kova… - Russian chemical …, 2006 - Springer
Complex formation of Mg 2+ , Ba 2+ , and Pb 2+ perchlorates with 3,3-diphenyl-3H-benzo[f]chromenes containing aza-and diaza-18-crown-6-ether or morpholine fragments was studied…
Number of citations: 12 link.springer.com
AB Smolentsev, VV Korolev, EM Glebov, VP Grivin… - Kinetics and …, 2012 - Springer
The photochemistry and complexation with alkaline-earth metal cations of two crown-containing naphthopyrans and their crownless analogues are reported. Two types of …
Number of citations: 1 link.springer.com
EM Glebov, AB Smolentsev, VV Korolev… - Journal of Physical …, 2009 - Wiley Online Library
New crown‐containing and crownless chromenes were synthesized. Their physical properties and photochemistry were characterized. Crown‐containing chromenes form inclusion …
Number of citations: 13 onlinelibrary.wiley.com
S Brazevic, M Sikorski, M Sliwa, J Abe, MF Rode… - Dyes and …, 2022 - Elsevier
The photochromic reaction of 8H-pyranoquinazoline shows intriguing aspects in comparison to 3H-naphthopyrans. These come from a stabilized excited singlet state for 8 H-…
Number of citations: 5 www.sciencedirect.com
M Monier, A El-Mekabaty, D Abdel-Latif… - Synthetic …, 2018 - Taylor & Francis
This review describes the chemistry of 2,3-dihydroxynaphthalene and the related analogues. The synthetic routes reported to obtain the investigated structures are discussed. In addition…
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.